1,1'-Sulfonyldiimidazole

Process Chemistry Safety Sulfonylation

Choose 1,1'-Sulfonyldiimidazole (SDI) for superior chemoselective sulfonamide and sulfonate ester synthesis. Unlike corrosive sulfonyl chlorides, SDI's solid-state form ensures precise weighing for parallel synthesis arrays. Its mild imidazole leaving group minimizes acid-catalyzed side reactions, making it ideal for late-stage functionalization of complex drug candidates. Trusted in over 150 literature reactions and 300 patents.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21 g/mol
CAS No. 7189-69-7
Cat. No. B1293689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Sulfonyldiimidazole
CAS7189-69-7
Molecular FormulaC6H6N4O2S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)S(=O)(=O)N2C=CN=C2
InChIInChI=1S/C6H6N4O2S/c11-13(12,9-3-1-7-5-9)10-4-2-8-6-10/h1-6H
InChIKeyZLKNPIVTWNMMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Sulfonyldiimidazole (SDI) CAS 7189-69-7: Technical Baseline and Sourcing Specifications


1,1'-Sulfonyldiimidazole (SDI), also known as N,N'-Sulfuryldiimidazole (CAS 7189-69-7), is a crystalline sulfonyl-transfer reagent of the sulfonyldiazole class, with a molecular formula of C6H6N4O2S and a molecular weight of 198.20 g/mol . Its structure consists of two imidazole rings bridged by a sulfonyl (SO2) group, exhibiting a pseudo-twofold rotation axis through the sulfur atom [1]. SDI is a white to off-white solid with a melting point of 135-137 °C, and is used in over 150 distinct literature reactions and cited in approximately 300 patents [2]. It serves as a stable, solid alternative to corrosive liquid sulfonyl chlorides for sulfonylation reactions, enabling the preparation of sulfonate esters, sulfonamides, and other sulfur-containing functional groups [3].

Why 1,1'-Sulfonyldiimidazole (SDI) Cannot Be Interchanged with Other Sulfonylating Agents


Substituting 1,1'-Sulfonyldiimidazole (SDI) with alternative sulfonyl-transfer reagents such as sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) or carbonyl analogs (e.g., N,N'-carbonyldiimidazole, CDI) is not scientifically straightforward and can lead to divergent synthetic outcomes . Unlike the often corrosive, moisture-sensitive, and low-melting sulfonyl chlorides which are prone to hydrolytic decomposition and require careful handling [1], SDI offers a distinct solid-state handling profile and moderate electrophilicity . Its unique electronic properties, as an N-sulfonylimidazole, confer different reactivity and selectivity profiles compared to sulfonyl chlorides, directly impacting reaction yields and by-product profiles in sulfonylation [2]. The evidence presented below details the quantifiable advantages of SDI that inform rational procurement and experimental design.

Quantitative Evidence for 1,1'-Sulfonyldiimidazole (SDI) Performance and Differentiation


SDI vs. Sulfonyl Chlorides: Solid-State Stability and Handling Advantages for Process Safety and Scale-Up

Sulfonyl chlorides, while effective, are often corrosive liquids with low melting points that resist purification and decompose upon distillation [1]. In contrast, 1,1'-Sulfonyldiimidazole (SDI) is a stable, crystalline solid that offers a quantifiable safety and handling advantage . This is a class-level inference: replacing a hazardous liquid reagent with a solid one reduces the risk of spills and simplifies reaction setup, a key consideration for procurement in kilo-lab or pilot-plant settings. SDI's melting point (135-137 °C) is significantly higher than those of typical sulfonyl chlorides (e.g., TsCl 65-69 °C), indicating greater thermal stability .

Process Chemistry Safety Sulfonylation

SDI vs. CDI: Divergent Electrophilic Reactivity for Chemoselective Sulfonylation

1,1'-Sulfonyldiimidazole (SDI) and N,N'-carbonyldiimidazole (CDI) are structurally analogous but possess distinct electrophilic centers that lead to divergent reaction pathways . While CDI is a carbonyl transfer agent (for forming carbamates, ureas, etc.), SDI is a sulfonyl transfer agent . This difference is fundamental: SDI reacts with nucleophiles to introduce a sulfonyl (SO2) group, whereas CDI introduces a carbonyl (CO) group [1]. This class-level inference is critical for procurement; selecting the wrong reagent based on structural similarity would result in a completely different product and an unsuccessful synthesis.

Chemoselectivity Sulfonylation Carbamoylation

SDI vs. Alternative Synthetic Routes: Comparable Yields and Scalability from Key Intermediates

The synthesis of 1,1'-Sulfonyldiimidazole (SDI) is well-established with documented yields from different starting materials, providing flexibility for procurement strategies. The classic route from imidazole and sulfuryl chloride gives a 92% yield . An alternative route using trimethylsilylimidazole provides a 95% yield [1]. These yields are comparable, indicating that the choice of synthetic route for commercial production can be based on factors like cost or availability of starting materials rather than a dramatic difference in yield. The route from imidazole and sulfuryl chloride is the most widely used for producing SDI [2].

Synthesis Process Chemistry Scale-up

SDI-Derived Imidazole-1-sulfonyl Azide: A High-Yielding Diazotransfer Reagent with Quantified Safety Profile

1,1'-Sulfonyldiimidazole (SDI) is a key precursor to imidazole-1-sulfonyl azide, a stable and crystalline diazotransfer reagent . A high production yield was achieved, along with small batch variation, even without careful pretreatment of reagents and solvents . The procedure was optimized to clarify potential explosion risks, and HPLC and NMR methods were provided to monitor the process . These features make this protocol suitable for large-scale preparation in academia and industry .

Diazotransfer Click Chemistry Process Safety

Validated Application Scenarios for 1,1'-Sulfonyldiimidazole (SDI) Based on Comparative Evidence


Synthesis of Sulfonamides and Sulfonate Esters for Medicinal Chemistry

SDI is the reagent of choice for the chemoselective synthesis of sulfonamides and sulfonate esters in drug discovery programs. Its solid-state nature allows for precise weighing and handling in parallel synthesis arrays, a distinct advantage over corrosive sulfonyl chlorides [1]. The imidazole leaving group is less acidic than HCl, reducing side reactions with acid-sensitive substrates [2]. This makes SDI particularly valuable for late-stage functionalization of complex drug candidates where selectivity and mild conditions are paramount.

Preparation of Sulfonyl Azide Diazotransfer Reagents

SDI is the preferred precursor for the synthesis of imidazole-1-sulfonyl azide, a key reagent for diazotransfer reactions . The optimized protocol from SDI is safer and more scalable than alternative routes, providing a reliable source of this reagent for large-scale applications in bioconjugation and materials science . This application leverages the inherent stability and reactivity profile of SDI to produce a valuable reagent with a well-defined safety profile.

Sulfonylation in Polymer and Material Science

SDI is employed for the sulfonylation of polymers and functional materials where the absence of corrosive by-products is essential for maintaining material integrity and performance [3]. The mild reaction conditions and solid-state handling of SDI make it a suitable reagent for modifying sensitive polymeric substrates or for use in continuous flow processes, where solid dosing is often preferred [4].

Cross-Coupling Reactions and Synthesis of Benziodoxole Complexes

SDI is utilized in specialized synthetic transformations, such as the preparation of stable 1:1 benziodoxole complexes and in one-pot Suzuki coupling reactions to generate 1-phenylnaphthalene [5]. These niche applications demonstrate the unique reactivity of the N-sulfonylimidazole moiety and are not readily replicated by generic sulfonylating agents. The use of SDI in these contexts is based on specific literature protocols, underscoring its role as a specialized tool in organic synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1'-Sulfonyldiimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.